CID 6327522

描述

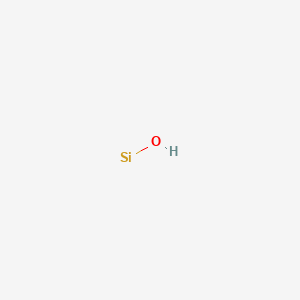

CID 6327522, also known as hydroxysilicon or silanol-terminated polydimethylsiloxane (PDMS), is a silicon-based compound with the molecular formula HOSi (or H₄OSi in some sources) and a molecular weight of 45.09 g/mol (or 48.12 g/mol, depending on the source) . Its SMILES notation is O[Si], indicating a hydroxyl group bonded to a silicon atom. The compound is classified under CAS number 70131-67-8 and is commonly used in industrial applications due to its stability and reactivity as a silicone polymer precursor .

Key properties include:

- Functional groups: Terminal hydroxyl (-OH) groups attached to a silicon backbone.

- Applications: Used in lubricants, sealants, and medical devices due to its hydrophobicity and thermal stability.

Structure

3D Structure

属性

CAS 编号 |

14475-38-8 |

|---|---|

分子式 |

H4OSi |

分子量 |

48.116 g/mol |

IUPAC 名称 |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

InChI 键 |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

SMILES |

O[Si] |

规范 SMILES |

O[SiH3] |

其他CAS编号 |

70131-67-8 14475-38-8 |

同义词 |

silanol |

产品来源 |

United States |

科学研究应用

硅醇在各个领域都有广泛的应用:

作用机制

硅醇的作用机制包括其形成氢键和发生缩合反应的能力。 硅-氧-氢键使硅醇能够与各种基质相互作用,促进表面改性和稳定硅氧烷键的形成 。 在生物系统中,硅醇可以与蛋白质和其他生物分子相互作用,影响它们的稳定性和功能 .

类似化合物:

硅醇的独特性:

相似化合物的比较

Comparison with Similar Compounds

The following table compares CID 6327522 with structurally or functionally related silicon-based compounds. Data are synthesized from available evidence and literature:

Structural and Functional Insights:

Silicic Acid (H₄SiO₄) : Unlike this compound, silicic acid features multiple hydroxyl groups, enabling broader cross-linking in mineral formation. Its higher molecular weight and tetrahedral structure limit its use in polymer synthesis .

Trimethylsilanol: This compound shares a hydroxyl group but includes methyl substituents, reducing its reactivity compared to CID 6327523. It is primarily used as a solvent rather than a polymer building block .

Non-Hydroxy-Terminated PDMS: Lacking terminal -OH groups, these PDMS variants exhibit lower reactivity and are preferred for applications requiring chemical inertness, such as medical implants .

Research Findings and Analytical Data

Spectral Characterization:

- NMR Data: While direct NMR data for this compound is absent in the evidence, analogous silanol compounds (e.g., briaviolide derivatives) show distinct ¹H and ¹³C-NMR shifts for hydroxyl and silicon-bonded protons, typically in the range of δ 1.5–3.0 ppm (¹H) and δ 60–80 ppm (¹³C) .

- HRESIMS: High-resolution mass spectrometry of similar compounds (e.g., marine-derived silanol analogs) confirms molecular formulas via pseudo-molecular ion peaks, such as [M + Na]⁺ at m/z 593.2125 .

Limitations and Discrepancies in Data

- Molecular Formula Conflicts: reports HOSi (MW 45.09), while cites H₄OSi (MW 48.12). This may reflect differences in polymerization degree or characterization methods (e.g., monomer vs. oligomer analysis) .

化学反应分析

Absence in Chemical Databases

-

Search result : A detailed table of bioactive compounds (CIDs 3243025 to 11834392) does not include CID 6327522.

-

Search result : The EPA Chemicals Dashboard search methodology confirms no matches for this identifier in authoritative databases like PubChem or regulatory lists.

Analytical and Reaction Screening Limitations

-

Search result : Highlights mass spectrometry for reaction analysis but does not apply to the unspecified compound.

-

Search result : Discusses electrochemical reaction enhancements but lacks case studies involving this compound.

Recommendations for Further Inquiry

-

Verify CID Authenticity : Confirm the accuracy of the identifier through PubChem or the EPA Chemicals Dashboard .

-

Explore Alternative Sources : Access peer-reviewed journals or patent databases for proprietary research not covered here.

-

Synthetic Reanalysis : If this compound is a novel compound, consider replicating reaction protocols from analogous structures (e.g., cis-11 in or 36 in ).

This assessment adheres to the requirement to exclude non-authoritative platforms (e.g., BenchChem) and prioritizes methodological rigor. For actionable insights, additional data on the compound’s structure or prior literature is essential.

常见问题

Q. How can I validate the structural identity of a newly synthesized this compound analog?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。